methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate
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Overview
Description
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring, a quinoline moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It can be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2-[[[[(3-isocyanato-4-methylphenyl)amino]carbonyl}oxy)methyl]propylene (3-isocyanato-4-methylphenyl)carbamate
- Hydrazine-coupled pyrazole derivatives
Uniqueness
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H22N2O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-14-8-7-9-17(12-14)21-13-19(18-10-5-6-11-20(18)26-21)23(28)27-24-22(25(29)30-4)15(2)16(3)31-24/h5-13H,1-4H3,(H,27,28) |
InChI Key |
PPEKXIDXCGVOQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
Origin of Product |
United States |
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